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Compound of Interest

Compound Name:
5-Azido-4-chloro-3(2H)-

pyridazinone

CAS No.: 40175-80-2

Cat. No.: B026422

Get Quote

Target: Fatty Acid Binding Protein 4 (FABP4/aP2) Scaffold: Pyridazin-3(2H)-one Application:

Metabolic Disease Drug Discovery (Diabetes Type 2, Atherosclerosis)

Abstract
Fatty Acid Binding Protein 4 (FABP4) is a critical adipokine acting as a lipid chaperone. Its

inhibition has emerged as a therapeutic strategy for insulin resistance and atherosclerosis.[1]

While traditional carboxylic acid-based inhibitors suffer from poor membrane permeability and

rapid glucuronidation, the pyridazin-3(2H)-one scaffold offers a bioisostere capable of

mimicking the fatty acid carboxylate headgroup while maintaining metabolic stability. This guide

details the rational design, synthesis, and biochemical validation of pyridazinone-based FABP4

inhibitors.[2][3][4]

Rational Design & Structural Basis
The efficacy of the pyridazinone scaffold stems from its ability to occupy the hydrophilic

"bottom" of the FABP4 binding pocket, traditionally occupied by the carboxylate of fatty acids

(e.g., arachidonic acid).
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Pharmacophore Modeling
The FABP4 binding pocket is large and hydrophobic, but high-affinity binding requires a "polar

anchor."

The Anchor: The pyridazinone ring (specifically the carbonyl oxygen and the N-H group)

forms a hydrogen bond network with the Arg106, Arg126, and Tyr128 triad. This mimics the

salt bridge formed by endogenous fatty acids.

The Tail: Substituents at the C6 position of the pyridazinone ring extend into the hydrophobic

vestibule, interacting with Phe16, Phe57, and Ala75.

Design Workflow Diagram
The following diagram illustrates the iterative design cycle for this scaffold.
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Caption: Iterative drug design cycle for Pyridazinone-based FABP4 inhibitors, moving from

pocket analysis to biochemical validation.

Protocol 1: Synthesis of 6-Substituted Pyridazin-
3(2H)-ones
This protocol utilizes the condensation of

-keto acids with hydrazine, a robust method for generating the core scaffold.

Reagents & Equipment[1][5][6][7]
Starting Material: 4-oxo-4-phenylbutanoic acid derivatives (Substituted

-keto acids).
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Reagent: Hydrazine hydrate (

).

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

Equipment: Reflux condenser, rotary evaporator, NMR spectrometer.

Step-by-Step Methodology
Preparation of Precursor:

Synthesize the specific

-keto acid via Friedel-Crafts acylation of the appropriate benzene derivative with succinic
anhydride in the presence of

.

Cyclization Reaction:

Dissolve 1.0 equivalent of the

-keto acid in Ethanol (0.5 M concentration).

Add 1.5 equivalents of Hydrazine hydrate dropwise at room temperature.

Critical Step: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate
1:1).

Work-up & Purification:

Cool the reaction mixture to room temperature. The pyridazinone product often

precipitates out.

Filter the solid and wash with cold ethanol.
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If no precipitate forms, remove solvent in vacuo, redissolve in ethyl acetate, wash with

water and brine, dry over

, and concentrate.

Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Validation:

Confirm structure via

-NMR. Look for the characteristic singlet of the pyridazinone CH at

6.9–7.2 ppm and the broad NH singlet at

11.0–13.0 ppm.

Protocol 2: Biochemical Validation (ANS
Displacement Assay)
To determine the binding affinity (

or

), we use a fluorescence displacement assay. 1-anilinonaphthalene-8-sulfonic acid (ANS) is
non-fluorescent in water but highly fluorescent when bound to the hydrophobic pocket of
FABP4. Inhibitors displace ANS, quenching fluorescence.[5]

Assay Principle Diagram
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Caption: Mechanism of the ANS Displacement Assay. Inhibitor binding ejects the fluorophore,

reducing signal intensity.[5]

Materials
Protein: Recombinant Human FABP4 (delipidated).

Probe: 1,8-ANS (Cayman Chemical or Sigma).

Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Avoid BSA or detergents as they

bind ANS).

Plate: 96-well or 384-well black flat-bottom polystyrol plate.

Detailed Procedure
Preparation of Stocks:

FABP4 Stock: Dilute protein to

in assay buffer.
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ANS Stock: Prepare

ANS in assay buffer (protect from light).

Compound Stock: Dissolve pyridazinone derivatives in DMSO (10 mM).

Assay Setup:

Add

of FABP4 (

final) to wells.

Add

of ANS (

final) to wells.

Incubate for 5 minutes at room temperature to establish baseline fluorescence.

Add

of test compound at varying concentrations (e.g., 0.1

to 100

). Ensure final DMSO concentration is

.

Measurement:

Incubate for 15–30 minutes at room temperature in the dark.

Read Fluorescence: Excitation 370 nm / Emission 475 nm.

Data Analysis:

Normalize data:
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Activity = FABP4 + ANS + DMSO;

Activity = Buffer + ANS.

Fit data to a sigmoidal dose-response equation (variable slope) to calculate

.

Structure-Activity Relationship (SAR) Data
The following table summarizes the expected SAR trends for pyridazinone derivatives based

on literature precedents (e.g., Floresta et al., 2022).

Compound ID
R-Group (C6
Position)

IC50 (µM) Interpretation

Ref (BMS-309403)
(Biphenyl azole

control)
< 0.002

Gold standard

reference.

PYR-01 Phenyl 25.4

Baseline activity; good

fit but lacks

hydrophobic depth.

PYR-02 4-Chlorophenyl 8.2

Halogen adds

lipophilicity, improving

pocket occupancy.

PYR-03 4-Phenoxyphenyl 2.9

Extension into the

deep hydrophobic

vestibule (Phe57

interaction).

PYR-04 Methyl > 100

Alkyl chain too short;

fails to stabilize the

scaffold in the pocket.

Key Insight: The pyridazinone ring handles the polar anchoring, but potency is driven by the

lipophilicity and steric bulk of the substituent at position 6 (C6). Bulky aryl-ether groups (PYR-

03) tend to perform best.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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